![molecular formula C14H14ClN3O3S B5595635 ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)
ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Description
Synthesis Analysis
The synthesis of similar ethyl-1,3-thiazole derivatives typically involves the reaction of suitable precursors under specific conditions. For instance, derivatives like ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates are synthesized through interactions involving amino and carboxylate groups, which may involve cyclization, acylation, or condensation reactions. These methods provide insights into potential synthetic routes for our compound of interest, although direct synthesis information is not available (Costa, Boechat, Wardell, Ferreira, Low, & Glidewell, 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate, reveals a complex network of hydrogen bonding, contributing to the molecule's stability and reactivity. These structural insights can be applied to understand the geometry, bonding patterns, and electronic configuration of our target molecule, affecting its chemical behavior and interactions (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Chemical reactions involving ethyl-1,3-thiazole derivatives often include nucleophilic attacks, substitutions, and cyclization processes, influenced by the presence of the thiazole ring and substituent groups. These reactions can lead to a variety of products with diverse chemical properties. However, specific reactions for our exact compound are not detailed in the available literature.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are significant for understanding the compound's behavior under different conditions. While specific data for our compound is not provided, related substances exhibit characteristic crystalline structures and solubility profiles, which can give a preliminary idea about our compound's physical attributes (Achutha et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Modifications and Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, has been modified and synthesized using readily available materials. Its antimicrobial activities were studied against various strains of bacteria and fungi, with the structure-activity relationship carried out by CoMFA and CoMSIA, providing insights for further molecular modifications (Desai, Bhatt, & Joshi, 2019).
Chemical Structure Analysis : The structural analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its 1:1 adduct with 6-methylimidazo[2,1-b]thiazole revealed hydrogen-bonded structures, providing insights into the compound's molecular interactions (Lynch & Mcclenaghan, 2004).
Antimicrobial and Anticancer Applications
Potential Antimicrobial Agents : A study synthesized new quinazolines, including derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, and screened them for antibacterial and antifungal activities. The results indicated potential antimicrobial applications of such derivatives (Desai, Shihora, & Moradia, 2007).
Anticancer Activity : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were evaluated for their in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Interactions and Synthesis Techniques
Hydrogen-bonded Supramolecular Structures : The study of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates revealed hydrogen-bonded structures in varying dimensions, emphasizing the role of molecular interactions in defining the properties of such compounds (Costa et al., 2007).
Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : An efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed, utilizing condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method could be useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-3-21-12(19)11-8(2)16-14(22-11)18-13(20)17-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNYVZFVQKSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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